

Structural Analysis of hTSHr-(256-275) Peptide: A TSH Binding Modulator

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Compound of Interest

Compound Name: CH 275

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis and function of the peptide corresponding to the amino acid sequence 256-275 of the human thyrotropin receptor (hTSHr), herein interpreted as the "**CH 275** peptide analog." This peptide is a critical component of a high-affinity binding site for thyroid-stimulating hormone (TSH). This document outlines the key quantitative data, experimental protocols for its study, and the signaling pathways associated with the TSH receptor.

Introduction

The human thyrotropin receptor (hTSHr) is a member of the G protein-coupled receptor (GPCR) superfamily and plays a central role in thyroid gland function and metabolism. The binding of TSH to its receptor initiates a cascade of intracellular signals that regulate the synthesis and release of thyroid hormones. Structure-function studies utilizing synthetic peptides have been instrumental in mapping the hormone-binding domains of the hTSHr. A key region identified is the amino acid sequence 256-275, which has been shown to be directly involved in TSH binding. This guide focuses on the structural and functional characterization of this specific peptide, providing researchers with essential data and methodologies for its investigation.

Quantitative Data Summary

The interaction of the hTSHr-(256-275) peptide with TSH has been quantified through competitive binding assays. The following tables summarize the key findings from these studies.

Table 1: Inhibitory Concentration of hTSHr-(256-275) Peptide

Peptide	Description	IC50 (μM)
hTSHr-(256-275)	Native 20-amino acid peptide sequence from the human TSH receptor.	31.7 ± 1.3

Data sourced from studies on the inhibition of ¹²⁵I-labeled bovine TSH binding to thyroid membranes.

Table 2: Alanine Scanning Mutagenesis of hTSHr-(256-275)

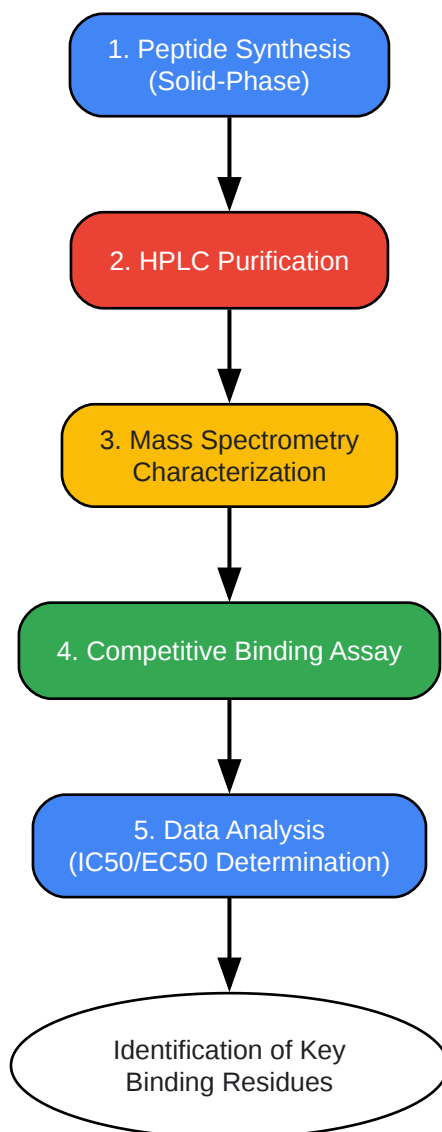
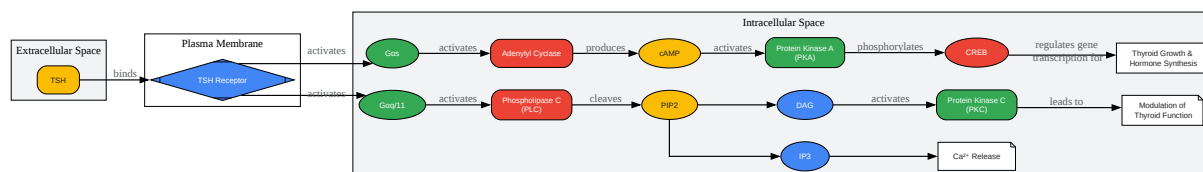
An alanine scan of the hTSHr-(256-275) sequence was performed to identify individual amino acid residues critical for TSH binding. The activity of each peptide analog was assessed by its ability to inhibit ¹²⁵I-bovine TSH binding to porcine thyroid membrane preparations, with the half-maximal effective concentration (EC50) being determined. While specific EC50 values are not publicly available, the residues at which alanine substitution led to a statistically significant decrease in binding activity are documented.

Substituted Residue	Position	Impact on TSH Binding
Tyrosine (Tyr)	258	Statistically significant decrease in activity
Cysteine (Cys)	262	Statistically significant decrease in activity
Cysteine (Cys)	263	Statistically significant decrease in activity
Phenylalanine (Phe)	265	Statistically significant decrease in activity
Lysine (Lys)	266	Statistically significant decrease in activity
Asparagine (Asn)	267	Statistically significant decrease in activity
Lysine (Lys)	269	Statistically significant decrease in activity
Lysine (Lys)	270	Statistically significant decrease in activity
Arginine (Arg)	272	Statistically significant decrease in activity

These results indicate that nine specific amino acids within the hTSHr-(256-275) sequence are crucial for the interaction with TSH.

Signaling Pathways

The TSH receptor, upon binding TSH, can activate multiple intracellular signaling pathways, primarily through the coupling of different G proteins. The canonical pathway involves the activation of adenylyl cyclase through G α s, leading to an increase in cyclic AMP (cAMP). However, the receptor can also couple to G α q/11, activating the phospholipase C (PLC) pathway.



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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com